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Compound of Interest

1-(3-Fluorobenzyl)piperidine-4-
Compound Name:

carboxylic acid hydrochloride

Cat. No.: B1304246

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-
Fluorobenzyl)piperidine-4-carboxylic acid, a key building block in organic synthesis and
medicinal chemistry. The inclusion of a fluorinated benzyl group and a piperidine scaffold
makes this compound a valuable intermediate in the development of novel therapeutic agents.
[1] This document details its characteristic spectroscopic signatures in Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with
standardized experimental protocols for data acquisition.

Compound Information

o |[UPAC Name: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
e CAS Number: 783298-62-4[2][3]

e Molecular Formula: C13H16FNO2[2]

» Molecular Weight: 237.27 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the key quantitative data from NMR, IR, and Mass
Spectrometry analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure. Data is typically
recorded in deuterated solvents such as CDCIs or DMSO-de.

Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift (6

Multiplicity Integration Assignment
ppm)
) Carboxylic Acid (-
~12.0 Singlet (broad) 1H
COOH)
_ Aromatic Protons
~7.30 - 6.90 Multiplet 4H
(CeHaF)
) Benzyl Protons (-CHz-
~3.50 Singlet 2H
Ar)
) Piperidine Protons (H-
~3.00 - 2.80 Multiplet 2H
2e, H-6e)
i Piperidine Proton (H-
~2.50-2.30 Multiplet 1H
4)
) Piperidine Protons (H-
~2.20 - 2.00 Multiplet 2H
2a, H-6a)
] Piperidine Protons (H-
~1.90-1.70 Multiplet 4H

3, H-5)

Note: Predicted values are based on standard chemical shift ranges for similar functional
groups. The acidic proton of the carboxyl group often appears as a broad singlet at a high
chemical shift, around 12 &.[4]

Table 2: 13C NMR Spectroscopic Data (Predicted)
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Chemical Shift (6 ppm)

Assignment

~175- 185

Carboxylic Acid Carbon (-COOH)

~163 (d, LJCF = 245 Hz)

Aromatic Carbon (C-F)

~140 (d) Aromatic Carbon (Quaternary)

~130 (d) Aromatic Carbon (CH)

~125 (d) Aromatic Carbon (CH)

~115 (d) Aromatic Carbon (CH)

~114 (d) Aromatic Carbon (CH)

~63 Benzyl Carbon (-CH2-Ar)

~53 Piperidine Carbons (-CH2-N, C-2, C-6)
~41 Piperidine Carbon (-CH-, C-4)

~28 Piperidine Carbons (-CHz-, C-3, C-5)

Note: Predicted values are based on typical ranges.[4][5] Carboxylic acid carbons typically

absorb between 165 and 185 3.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)
~2950 Medium C-H stretch (Aliphatic)

1760 - 1710 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1480 Medium C=C stretch (Aromatic Ring)
1320 - 1210 Medium C-O stretch

~1250 Strong C-F stretch

960 - 900 Broad O-H bend (out-of-plane)

Note: Carboxylic acids are characterized by a very broad O-H absorption from 2500 to 3300
cm~! and a C=0 absorption between 1710 and 1760 cm~1.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of the

compound.

Table 4: Mass Spectrometry Data

m/z Value (Da)

lon Type

238.1243 [M+H]* (Calculated: 238.1238)
236.1087 [M-H]~ (Calculated: 236.1092)
192.1138 [M-COOH]*

109.0402 [C7HeF]* (Fluorobenzyl cation)

Note: Data is based on expected values for high-resolution mass spectrometry (HRMS) using

techniques like Electrospray lonization (ESI).

Experimental Protocols
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Detailed methodologies for the synthesis and spectroscopic characterization are provided

below.

Synthesis Protocol: N-Alkylation

Reactants: Dissolve piperidine-4-carboxylic acid (1 equivalent) and a base such as
potassium carbonate (K2COs, 2.5 equivalents) in a polar aprotic solvent like N,N-
Dimethylformamide (DMF).

Addition: Add 3-fluorobenzyl bromide (1.1 equivalents) to the stirred solution at room

temperature.

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring progress
with Thin Layer Chromatography (TLC).[7]

Workup: After cooling, pour the mixture into water and extract with an organic solvent (e.g.,

ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a4), and concentrate under reduced pressure. Purify the crude product via
flash column chromatography on silica gel.

Spectroscopic Analysis Protocols

¢ NMR Spectroscopy:

o Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated
solvent (e.g., CDCIz or DMSO-ds) in an NMR tube.

o Record *H and 3C NMR spectra on a 400 MHz or higher spectrometer at room
temperature.[8]

o Reference chemical shifts to the residual solvent peak.[8]

e IR Spectroscopy:

o Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
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o For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr

pellet.
o Scan in the range of 4000-400 cm~1.[9]
e Mass Spectrometry:

o Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile)
with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion

mode.

o Introduce the sample into an Electrospray lonization (ESI) source coupled to a high-
resolution mass spectrometer (e.g., TOF or Orbitrap).

o Acquire data in both positive and negative ion modes to confirm the molecular weight.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from synthesis to spectroscopic

characterization of the target compound.
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Piperidine-4-carboxylic Acid 3-Fluorobenzyl Bromide K2CO3 in DMF
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Figure 1: Synthesis and Spectroscopic Analysis Workflow
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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